1-Methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene
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Overview
Description
Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-]: is an organic compound with the molecular formula C15H16O2 It is characterized by the presence of two benzene rings connected by a 1,3-propanediylbis(oxy) bridge, with methoxy groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] typically involves the reaction of 1,3-dibromopropane with phenol derivatives under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by phenoxy groups. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives. Typical reducing agents used are sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy groups on the benzene rings can be substituted with other functional groups through electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is used to study the interactions of aromatic compounds with biological macromolecules. It can be used as a model compound to investigate the binding affinity and specificity of enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Industry: In the industrial sector, Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] is used in the production of polymers and resins. It can also be used as an additive in lubricants and coatings to enhance their performance.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. In biological systems, it may also interact with cell membranes and alter their fluidity and permeability.
Comparison with Similar Compounds
- Benzene, 1,1’-(1,3-propanediyl)bis-
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediylbis(oxymethylene))bis-
Comparison:
- Benzene, 1,1’-(1,3-propanediyl)bis- lacks the methoxy groups, making it less reactive in electrophilic aromatic substitution reactions.
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis- has a methyl group instead of a methoxy group, which affects its solubility and reactivity.
- Benzene, 1,1’-(1,2-ethanediylbis(oxymethylene))bis- has an ethylene bridge instead of a propylene bridge, which influences its steric and electronic properties.
Properties
CAS No. |
3875-75-0 |
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Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene |
InChI |
InChI=1S/C17H20O4/c1-18-14-4-8-16(9-5-14)20-12-3-13-21-17-10-6-15(19-2)7-11-17/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
PYOAECQQLRDXPE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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